molecular formula C7H12O2 B14745450 4-Ethenyl-4-methyl-1,3-dioxane CAS No. 1193-41-5

4-Ethenyl-4-methyl-1,3-dioxane

Cat. No.: B14745450
CAS No.: 1193-41-5
M. Wt: 128.17 g/mol
InChI Key: YTWHJDYNISBQOH-UHFFFAOYSA-N
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Description

4-Ethenyl-4-methyl-1,3-dioxane: is an organic compound with the molecular formula C7H12O2. It is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions, a methyl group at the 4 position, and an ethenyl group also at the 4 position. This compound is part of the broader family of 1,3-dioxanes, which are known for their stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethenyl-4-methyl-1,3-dioxane can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves refluxing toluene with toluenesulfonic acid as the catalyst, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods: In industrial settings, the production of 1,3-dioxanes often involves the use of orthoesters or molecular sieves to effectively remove water through chemical reaction or physical sequestration. This ensures the stability of the cyclic acetal formed. Industrial methods also employ catalysts like zirconium tetrachloride (ZrCl4) for efficient acetalization and in situ transacetalization of carbonyl compounds under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Ethenyl-4-methyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using hydrogen gas with nickel or rhodium catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/pyridine (Jones reagent).

    Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4.

    Substitution: RLi, RMgX, RCuLi.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethenyl-4-methyl-1,3-dioxane involves its ability to act as a protecting group for carbonyl compounds. The compound forms stable cyclic acetals, which can be deprotected under acidic conditions to regenerate the original carbonyl compound. This stability is due to the formation of a six-membered ring, which is less prone to hydrolysis compared to other protecting groups .

Comparison with Similar Compounds

Uniqueness: 4-Ethenyl-4-methyl-1,3-dioxane is unique due to the presence of both an ethenyl and a methyl group at the 4 position, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous .

Properties

CAS No.

1193-41-5

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-ethenyl-4-methyl-1,3-dioxane

InChI

InChI=1S/C7H12O2/c1-3-7(2)4-5-8-6-9-7/h3H,1,4-6H2,2H3

InChI Key

YTWHJDYNISBQOH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCO1)C=C

Origin of Product

United States

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